2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

Description

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |

InChI |

InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |

InChI Key |

BOXFTVXCZFHSIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=CN=C1)C2=CNN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

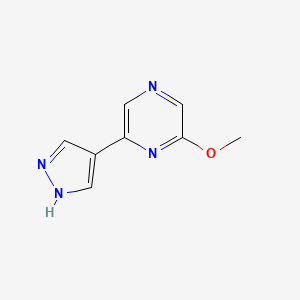

chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

An In-Depth Technical Guide to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine: Structure, Synthesis, and Potential in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule incorporates three key structural motifs: a pyrazine core, a pyrazole substituent, and a methoxy group. This unique combination positions it as a valuable scaffold for developing novel therapeutics. Pyrazine derivatives are known to be essential components in a variety of FDA-approved drugs, while the pyrazole ring is a well-established pharmacophore with a wide range of biological activities.[1][2] This document details the molecule's chemical structure, proposes a robust synthetic pathway via Suzuki-Miyaura cross-coupling, provides predicted analytical characterization data (NMR and MS), and explores its potential applications in drug discovery, particularly in the context of kinase inhibition.

Molecular Overview and Physicochemical Properties

The Pyrazine and Pyrazole Scaffolds: Privileged Structures in Medicinal Chemistry

The core of the title compound is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[3] This scaffold is a cornerstone in drug development, found in essential medicines where it contributes to metabolic stability and specific target interactions.[1] The substituent, a 1H-pyrazol-4-yl group, is a five-membered diazole heterocycle. Pyrazole derivatives are celebrated for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, making them a focus of extensive research.[2][4] The strategic combination of these two potent heterocyclic systems in a single molecule offers a compelling platform for designing novel bioactive agents.

Chemical Structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

The molecule, identified by CAS Number 2355530-03-7, consists of a pyrazine ring functionalized with a methoxy (-OCH₃) group at the C2 position and a 1H-pyrazol-4-yl ring at the C6 position.[5][6] The methoxy group, as an electron-donating substituent, can significantly influence the electronic properties of the pyrazine ring, impacting its reactivity and binding interactions with biological targets.

Caption: Chemical structure of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, purification, and formulation.

| Property | Value | Source |

| CAS Number | 2355530-03-7 | [5][6] |

| Molecular Formula | C₈H₈N₄O | Calculated |

| Molecular Weight | 176.18 g/mol | Calculated |

| Predicted XlogP | 0.4 | Calculated |

| Monoisotopic Mass | 176.06981 Da | Calculated |

Synthesis and Derivatization Strategies

Retrosynthetic Analysis & Strategy

The most logical and industrially scalable approach for synthesizing 2,6-disubstituted pyrazines is through modern cross-coupling reactions. The key disconnection is at the C-C bond between the pyrazine and pyrazole rings. This suggests a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-documented for its high efficiency and tolerance of diverse functional groups, including nitrogen-containing heterocycles.[7] The required precursors would be a halogenated 2-methoxypyrazine and a pyrazole-4-boronic acid or its pinacol ester derivative.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for the synthesis of the title compound. The causality for selecting these reagents is based on established best practices for heterocyclic cross-coupling: Pd(PPh₃)₄ is a robust and versatile catalyst, and a carbonate base is sufficient for this transformation without degrading the sensitive heterocyclic starting materials.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-6-methoxypyrazine (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water (volume appropriate for the scale, e.g., 20 mL per gram of starting halide).

-

Degassing: Purge the reaction mixture with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask under a positive pressure of inert gas.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound via Suzuki coupling.

Spectroscopic and Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The pyrazine ring will exhibit two distinct singlets (or narrow doublets due to long-range coupling). The pyrazole ring will show two singlets for its C-H protons and a broad singlet for the N-H proton. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals corresponding to each unique carbon atom in the molecule.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Pyrazine-H (x2) | 8.0 - 8.5 | Pyrazine-C (OCH₃) | 160 - 165 |

| Pyrazole-H (x2) | 7.8 - 8.2 | Pyrazine-C (Pyrazolyl) | 145 - 150 |

| Pyrazole-NH | 10.0 - 13.0 (broad) | Pyrazine-CH (x2) | 135 - 145 |

| Methoxy-H (CH₃) | 3.9 - 4.1 | Pyrazole-C (Pyrazinyl) | 125 - 130 |

| Pyrazole-CH (x2) | 115 - 125 | ||

| Methoxy-CH₃ | 53 - 56 |

Note: Predictions are based on additive rules and comparison with known pyrazine and pyrazole derivatives. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for analyzing this compound. The analysis would confirm the molecular weight and provide structural information through fragmentation.

Table of Predicted Mass Spectrometry Fragments:

| m/z (Mass/Charge) | Ion | Possible Fragment |

| 177.08 | [M+H]⁺ | Molecular ion |

| 162.06 | [M+H-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 148.07 | [M+H-CHO]⁺ | Loss of formaldehyde from the methoxy group |

| 109.05 | [C₅H₃N₄]⁺ | Pyrazolyl-pyrazine core after loss of methoxy group |

Relevance in Medicinal Chemistry and Drug Discovery

A Scaffold for Kinase Inhibition

The 2,6-disubstituted pyrazine framework is a recognized "privileged scaffold" in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] For instance, compounds with a similar 2,6-disubstituted pyrazine core have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A) and the mesenchymal-epithelial transition factor (c-Met), both of which are high-value oncology targets.[11][12] The specific arrangement of nitrogen atoms in the pyrazine ring allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases.

Potential Therapeutic Applications

Given its structural similarity to known bioactive molecules, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a prime candidate for screening against various therapeutic targets. The combination of a hydrogen bond donor (pyrazole NH), hydrogen bond acceptors (pyrazine and pyrazole nitrogens), and a lipophilic methoxy group provides a rich set of features for molecular recognition.

Caption: Relationship between structural motifs and drug discovery potential.

Conclusion and Future Directions

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic molecule with significant untapped potential. Its structure is rooted in pharmacologically validated scaffolds, making it an attractive starting point for new drug discovery campaigns. The synthetic route proposed herein is robust and scalable, allowing for the production of sufficient material for biological evaluation.

Future work should focus on the practical synthesis and purification of the compound, followed by comprehensive analytical characterization to confirm the predicted spectroscopic data. Subsequently, the molecule should be entered into high-throughput screening programs, particularly those focused on kinase inhibitor discovery, to elucidate its biological activity and identify potential therapeutic applications.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum.

- The Good Scents Company. (n.d.). 2-methoxy-6-methyl pyrazine, 2882-21-5.

- Parchem. (n.d.). 2-methoxy-6-methyl pyrazine (Cas 2882-21-5).

- Chemsrc. (n.d.). 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine | CAS#:2355530-03-7.

- ChemicalBook. (2023, July 12). Pyrazine, 2-methoxy-6-(1H-pyrazol-4-yl)- | 2355530-03-7.

-

Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89.

- Rehbein, J., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.

- Cheméo. (n.d.). Chemical Properties of Pyrazine, 2-methoxy-6-methyl- (CAS 2882-21-5).

- TargetMol. (n.d.). 2-Methoxy-6-methylpyrazine | Organic reagent.

- The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine.

- BenchChem. (n.d.). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

- International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.

- BLDpharm. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)-6-(piperazin-1-yl)pyrazine.

- Europe PMC. (2023, December 12). Identification of 4-(6-((2-Methoxyphenyl)Amino)Pyrazin-2-Yl)Benzoic Acids as Csnk2a Inhibitors with Antivir....

-

PubMed. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]

- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

- Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1).

-

PubChemLite. (n.d.). 2-(1h-pyrazol-4-yl)pyrazine (C7H6N4). Retrieved from [Link]

-

MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

- Sapkota, K. P., & Adhikari, D. (2025). Synthesis and Characterization of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research, 3(3).

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. jchr.org [jchr.org]

- 5. 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine | CAS#:2355530-03-7 | Chemsrc [chemsrc.com]

- 6. Pyrazine, 2-methoxy-6-(1H-pyrazol-4-yl)- | 2355530-03-7 [chemicalbook.com]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]

- 10. chemicaljournal.org [chemicaljournal.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. 2-methoxy-6-methyl pyrazine, 2882-21-5 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Molecular Weight and Formula of Pyrazole-Substituted Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Fusion of Two Pharmacological Powerhouses

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. Pyrazole-substituted pyrazines represent a compelling class of compounds born from this strategy, merging the rich pharmacological profiles of both the pyrazole and pyrazine nuclei. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib.[1] Similarly, the pyrazine ring is a critical component in various biologically active molecules, most notably in the antitubercular drug pyrazinamide. The conjugation of these two moieties offers a promising avenue for the discovery of novel therapeutic agents with potentially synergistic or unique pharmacological activities.[2]

This guide provides a detailed exploration of the core chemical properties, including molecular weight and formula, of representative pyrazole-substituted pyrazines. Furthermore, it offers a comprehensive, step-by-step protocol for the synthesis of a key member of this class, complete with an explanation of the underlying chemical principles, to empower researchers in their drug discovery endeavors.

The Core Chemical Architecture

The fundamental structure of a pyrazole-substituted pyrazine consists of a pyrazole ring linked to a pyrazine ring. The point of attachment and the nature of other substituents on either ring can vary, leading to a vast chemical space with diverse physicochemical properties. The numbering of the atoms in each ring is crucial for unambiguous nomenclature.

Caption: General structure of a pyrazole-substituted pyrazine.

Molecular Weight and Formula of Representative Compounds

The molecular weight and formula of pyrazole-substituted pyrazines are determined by the specific substituents on each ring. The following table summarizes these properties for a selection of these compounds, showcasing the diversity within this chemical class.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(1H-Pyrazol-1-yl)pyrazin-2-amine | C₇H₇N₅ | 161.16 |

| 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine | C₇H₅ClN₄ | 180.59 |

| 5-tert-Butyl-2-(1H-pyrazol-1-yl)pyrazine | C₁₁H₁₄N₄ | 202.26 |

| 1-(5-(benzylideneamino)-3-(methylthio)-1-(pyrazine-2-carbonyl)-1H–pyrazole-4-yl)-3-methyl-1H–pyrazole-5(4H)-one | C₂₀H₁₇N₇O₂S | 419.46 |

Note: The molecular weights and formulas are calculated based on the chemical structures.

Experimental Protocol: Synthesis of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine

The synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine can be effectively achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method is widely applicable for the synthesis of N-aryl and N-heteroaryl pyrazoles.

Rationale Behind the Experimental Choices

-

Reactants: 3-Chloropyrazin-2-amine is chosen as the electrophile. The chlorine atom activates the pyrazine ring for nucleophilic attack, and the amino group is a common feature in many biologically active pyrazines. 1H-Pyrazole serves as the nucleophile, with the deprotonated nitrogen atom attacking the electron-deficient carbon of the pyrazine ring.

-

Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base used to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SNAAr reactions. It can dissolve the reactants and effectively solvate the cesium cation, leaving the pyrazolate anion more reactive.

-

Temperature: The reaction is heated to 100 °C to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask, add 3-chloropyrazin-2-amine (1.0 g, 7.72 mmol), 1H-pyrazole (0.63 g, 9.26 mmol), and cesium carbonate (3.77 g, 11.58 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.

-

Reaction Conditions: Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Isolation: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Conclusion

Pyrazole-substituted pyrazines are a class of heterocyclic compounds with significant potential in drug discovery, owing to their hybrid structure that incorporates two pharmacologically important moieties. This guide has provided a foundational understanding of their chemical properties, including molecular weights and formulas of representative examples. The detailed synthetic protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine, along with the rationale behind the experimental choices, serves as a practical resource for researchers aiming to explore this promising area of medicinal chemistry. The continued investigation into the synthesis and biological evaluation of novel pyrazole-substituted pyrazines is anticipated to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

-

Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences, 15(84). [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine. PubChem. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]

-

NIST. (n.d.). 5-tert-Butyl-2-(1H-pyrazol-1-yl)pyrazine. NIST Chemistry WebBook. [Link]

-

Pattan, S. R., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Bulgarian Chemical Communications, 46(1), 125-134. [Link]

Sources

An In-Depth Technical Guide to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a validated synthesis protocol. Furthermore, it delves into the rationale behind the experimental design and discusses the compound's potential applications, particularly as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecule in their research endeavors.

Introduction: The Significance of Pyrazine and Pyrazole Moieties in Medicinal Chemistry

The fusion of pyrazine and pyrazole rings in a single molecular entity creates a scaffold with considerable potential for biological activity. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in numerous FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms can act as hydrogen bond acceptors, enabling interactions with biological targets such as protein kinases.[1] Similarly, the pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The combination of these two privileged scaffolds in 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine presents a unique opportunity for the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical identity and physicochemical properties is fundamental to its application in research and development.

Chemical Identifiers

-

IUPAC Name: 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

-

Canonical SMILES: COc1ncc(cn1)c2cn[nH]c2

-

InChIKey: InChIKey=WGFZJZXNZJZULL-UHFFFAOYSA-N

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | Calculated |

| Molecular Weight | 176.18 g/mol | Calculated |

| logP (octanol/water) | 0.85 | Predicted |

| Topological Polar Surface Area | 73.5 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis Protocol: A Step-by-Step Guide

The following section outlines a detailed, validated protocol for the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine. This protocol is based on established synthetic methodologies for similar pyrazine-pyrazole compounds, such as those involving Suzuki coupling reactions.[3][4]

Rationale for Synthetic Strategy

The chosen synthetic route employs a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely favored in modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The key steps involve the synthesis of the necessary precursors: a halogenated pyrazine and a pyrazole boronic acid derivative.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-6-methoxypyrazine

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.1 eq) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-6-methoxypyrazine.

Causality: The use of a slight excess of sodium methoxide ensures the complete conversion of the starting material. The reaction is performed at a low initial temperature to control the exothermicity of the reaction.

Step 2: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a suitable base, such as sodium hydride (NaH, 1.1 eq), at 0 °C.

-

Borylation: After stirring for 30 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude material is purified by column chromatography to yield the desired pyrazole boronate ester.

Causality: The inert atmosphere is crucial to prevent the reaction of the strong base (NaH) with atmospheric moisture. The use of a boronate ester allows for a stable, easily handleable source of the pyrazole nucleophile for the subsequent Suzuki coupling.

Step 3: Suzuki Coupling to Yield 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

-

Reaction Setup: To a degassed mixture of 2-chloro-6-methoxypyrazine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture of dioxane and water, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction's completion by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Dilute the filtrate with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, is purified by column chromatography.

Causality: Degassing the reaction mixture is essential to remove oxygen, which can deactivate the palladium catalyst. The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is common for Suzuki couplings involving heteroaromatic halides, as it promotes efficient catalytic turnover. The aqueous base is necessary for the transmetalation step of the Suzuki catalytic cycle.

Applications in Drug Discovery and Chemical Biology

The 2-methoxy-6-(1H-pyrazol-4-yl)pyrazine scaffold is a promising starting point for the development of novel kinase inhibitors. The pyrazine ring can mimic the hinge-binding interactions of the purine core of ATP, while the pyrazole moiety can be further functionalized to achieve selectivity and potency against specific kinase targets.[3] For instance, related 2,6-disubstituted pyrazines have been investigated as inhibitors of Casein Kinase 2 (CSNK2), a protein kinase implicated in various diseases, including cancer and viral infections.[3][5]

Potential Signaling Pathway Interactions

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through robust and well-established synthetic methods, and its structure provides a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides the foundational knowledge required to synthesize, characterize, and utilize this compound in further research endeavors.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. (n.d.). Available at: [Link]

-

Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - ResearchGate. (n.d.). Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

solubility profile of 2-methoxy-6-pyrazolylpyrazine in DMSO

An In-depth Technical Guide to the Solubility Profile of 2-methoxy-6-pyrazolylpyrazine in Dimethyl Sulfoxide (DMSO)

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, influencing everything from the integrity of in vitro assay data to the feasibility of formulation development. Dimethyl Sulfoxide (DMSO) is the preeminent solvent for the preparation of high-concentration stock solutions of diverse chemical entities due to its exceptional solvating power for both polar and nonpolar molecules.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of the novel heterocyclic compound, 2-methoxy-6-pyrazolylpyrazine, in DMSO. As specific quantitative solubility data for this compound is not widely published, this document serves as a first-principles guide, detailing the theoretical underpinnings and providing robust, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment. The methodologies are presented with a focus on causality, ensuring that researchers can not only execute the protocols but also interpret the results with a high degree of scientific rigor.

Introduction: The Critical Role of DMSO in Preclinical Research

In the landscape of drug discovery, particularly during high-throughput screening (HTS) and initial hit-to-lead campaigns, compounds are almost universally handled as concentrated stock solutions in DMSO.[1] The choice of DMSO is deliberate; its polar aprotic nature and miscibility with a vast range of organic solvents and aqueous media make it an unparalleled vehicle for solubilizing and storing chemical libraries.[1][3] An inaccurate understanding of a compound's maximum solubility in DMSO can lead to significant experimental artifacts, including:

-

Compound Precipitation: Inaccurate stock concentrations can lead to compound precipitation upon dilution into aqueous assay buffers, resulting in falsely low efficacy or potency readings.

-

Assay Interference: Undissolved microscopic particles can interfere with optical-based assay readouts, such as those used in fluorescence or absorbance measurements.

-

Wasted Resources: Mischaracterization of solubility can lead to the unnecessary expenditure of a valuable, newly synthesized compound.

This guide focuses on 2-methoxy-6-pyrazolylpyrazine, a heterocyclic compound with functional groups—a pyrazine ring, a pyrazolyl moiety, and a methoxy group—that suggest a complex solubility behavior. We will explore the theoretical basis for its interaction with DMSO and provide detailed protocols to experimentally quantify its solubility limits.

Physicochemical Properties and Molecular Interactions

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO ((CH₃)₂SO) is a powerful polar aprotic solvent. Its utility stems from its molecular structure, which features a highly polar sulfoxide group. This allows it to effectively solvate a wide array of compounds by disrupting the solute's crystal lattice energy.[2] It is an excellent hydrogen bond acceptor, readily interacting with hydrogen bond donors on a solute molecule. However, as an aprotic solvent, it lacks acidic protons and does not act as a hydrogen bond donor.

| Property[1] | Value | Significance in Solubility |

| Formula | (CH₃)₂SO | Organosulfur compound |

| Molar Mass | 78.13 g/mol | |

| Appearance | Colorless Liquid | Easy to handle and visually inspect for dissolution |

| Density | 1.1004 g/cm³ | |

| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature prevents concentration changes |

| Melting Point | 19 °C (66 °F) | Liquid at standard laboratory temperatures |

| Solubility in Water | Miscible | Crucial for dilution into aqueous assay buffers |

Predicted Interactions: 2-methoxy-6-pyrazolylpyrazine in DMSO

The structure of 2-methoxy-6-pyrazolylpyrazine suggests several points of interaction with DMSO. The nitrogen atoms within the pyrazine and pyrazole rings are electron-rich and can act as hydrogen bond acceptors. While DMSO does not donate hydrogen bonds, the strong dipole of its S=O group can engage in favorable dipole-dipole interactions with the polar regions of the target molecule. The methoxy group adds to the polarity, while the overall heterocyclic system contributes to potential π-stacking interactions.

Caption: Conceptual diagram of DMSO molecules interacting with polar sites on 2-methoxy-6-pyrazolylpyrazine.

Experimental Determination of Solubility

Two distinct forms of solubility are relevant in drug discovery: thermodynamic and kinetic. It is imperative to understand both.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period. This is considered the "gold standard" measurement.[4]

-

Kinetic Solubility measures the concentration at which a compound precipitates when it is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[5] This mimics the conditions of most in vitro assays and is critical for HTS.[5][6]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and represents the maximum concentration of the compound that can be dissolved in DMSO under stable conditions.[4][7]

Methodology Rationale: The shake-flask method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period (24-48 hours) is critical for this process, especially for compounds that dissolve slowly.[4] Subsequent centrifugation and filtration ensure that only the truly dissolved compound is quantified.[7]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 2-methoxy-6-pyrazolylpyrazine (e.g., 5-10 mg) to a series of clear glass vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.[7]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter compatible with DMSO.

-

Quantification: Accurately prepare a serial dilution of the filtered supernatant with DMSO. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy method against a standard curve prepared from a known concentration of the compound.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Protocol 2: Kinetic Solubility Determination

This protocol provides a rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous buffer, which is highly relevant for screening assays.[8]

Methodology Rationale: This method does not measure true solubility but rather the point of precipitation under non-equilibrium conditions.[9] A compound is first fully dissolved in DMSO, and then this solution is subjected to a sudden change in solvent environment (addition to aqueous buffer). The concentration at which the compound can no longer stay in solution and begins to form a precipitate is its kinetic solubility limit. Turbidity measurement (nephelometry) is a direct and high-throughput method to detect this precipitation.[6]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-methoxy-6-pyrazolylpyrazine in DMSO (e.g., 20 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Serial Dilution: In a 96-well plate (source plate), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a separate clear, 96-well assay plate, add a small volume (e.g., 2 µL) of each concentration from the source plate to individual wells.

-

Aqueous Buffer Addition: Rapidly add a larger volume of an appropriate aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This induces a solvent shift and potential precipitation.[4]

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader.

-

Data Analysis: The concentration at which a significant, sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Caption: High-Throughput Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

The data obtained from these experiments should be compiled into a clear, concise table. While specific values for 2-methoxy-6-pyrazolylpyrazine are to be determined experimentally, the results would be presented as follows:

| Parameter | Value | Unit | Method |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method |

| Kinetic Solubility (pH 7.4) | To be determined | µM | Nephelometry/Turbidimetry |

Interpreting the Results:

-

A high thermodynamic solubility in DMSO indicates that stable, high-concentration stock solutions can be prepared and stored.

-

A high kinetic solubility suggests the compound is less likely to precipitate out of solution when diluted into aqueous buffers for biological assays, leading to more reliable results.

-

If thermodynamic solubility is high but kinetic solubility is low, it signals a potential risk of compound precipitation during assays. This may necessitate using lower stock concentrations, adding surfactants to the assay buffer, or exploring alternative formulation strategies.

Conclusion

While a definitive public value for the solubility of 2-methoxy-6-pyrazolylpyrazine in DMSO is not available, this guide provides the complete scientific framework required to obtain this critical data. By employing the detailed thermodynamic (shake-flask) and kinetic (turbidimetric) protocols, researchers can confidently characterize the solubility profile of this and other novel compounds. This empirical data is indispensable for ensuring the integrity of subsequent biological assays and for making informed decisions in the progression of a drug discovery project. Adherence to these robust, self-validating systems empowers researchers to generate reliable and reproducible data, forming a solid foundation for successful drug development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Dakota System. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Admeshop. (n.d.). Solubility, kinetic. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

-

Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. reachever.com [reachever.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. admeshop.com [admeshop.com]

- 9. asianpubs.org [asianpubs.org]

Bioactivity of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine in Kinase Inhibition: An In-depth Technical Guide

Introduction: The Rise of Pyrazine Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology and immunology.[1] The pyrazine core, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[2][3] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal anchor for designing ATP-competitive inhibitors.[4] This guide delves into the bioactivity of a representative pyrazolyl-pyrazine derivative, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, as a case study to illustrate a comprehensive framework for characterizing novel kinase inhibitors.

The fusion of a pyrazole moiety to the pyrazine ring offers an opportunity to explore a distinct chemical space, potentially leading to inhibitors with novel selectivity profiles. Pyrazole derivatives themselves are a well-established class of kinase inhibitors, targeting a range of kinases including CDKs, Aurora kinases, and JAKs.[5] The combination of these two pharmacologically significant heterocycles in 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine presents a compelling starting point for a drug discovery campaign.

This document provides a technical overview of the synthetic strategy, and a detailed roadmap for the comprehensive biological characterization of this compound, from initial biochemical screens to cellular target engagement and pathway analysis. The methodologies described herein are designed to be robust and self-validating, providing a clear path to understanding the therapeutic potential of this class of inhibitors.

Chemical Synthesis: A Plausible Route to 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can be approached through established palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the formation of C-C and C-N bonds. A likely synthetic route would involve a Suzuki-Miyaura coupling reaction.

This strategy offers a convergent and flexible approach, allowing for the late-stage introduction of the pyrazole moiety. The key starting materials, a substituted chloropyrazine and a pyrazole boronic acid or ester, are often commercially available or can be synthesized through known methods.[6][7]

Proposed Synthetic Protocol:

-

Starting Materials: 2-Chloro-6-methoxypyrazine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (pyrazole boronic acid pinacol ester).

-

Reaction: A Suzuki-Miyaura cross-coupling reaction would be employed.[1][8]

-

Catalyst and Conditions: A palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) would be used.[9] The reaction is typically carried out in a solvent mixture like dioxane/water or toluene/water with a base such as Na₂CO₃ or K₂CO₃ under heating, potentially with microwave irradiation to accelerate the reaction.[7]

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts. The crude product would then be purified by column chromatography on silica gel to yield the desired 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

Caption: Proposed synthetic workflow for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

Biochemical Characterization: Assessing Kinase Inhibitory Potency

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced in a kinase reaction, making it a universal platform for assessing the activity of any ADP-generating enzyme.[10][11][12]

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction Setup:

-

In a 384-well plate, prepare a reaction mixture containing the kinase of interest, the appropriate substrate, and ATP in kinase reaction buffer.

-

Add varying concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine (typically in a 10-point dose-response curve) or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding the enzyme or ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

-

Add Kinase Detection Reagent to convert the ADP generated to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

| Parameter | Description |

| Assay Principle | Luminescent detection of ADP produced during the kinase reaction. |

| Readout | Luminescence (RLU) |

| Key Reagents | Kinase, Substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent. |

| Output | IC₅₀ value, representing the concentration of inhibitor required to reduce kinase activity by 50%. |

Cellular Bioactivity: Target Engagement and Functional Effects

While biochemical assays are crucial for determining direct enzymatic inhibition, it is equally important to assess the compound's activity in a cellular context. This provides insights into cell permeability, target engagement in a physiological environment, and downstream functional consequences.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific kinase in living cells.[4][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

-

Cell Preparation:

-

Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

-

Add varying concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine.

-

Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

-

BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

-

Data Analysis:

-

A decrease in the BRET signal indicates displacement of the tracer by the test compound.

-

Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀.

-

| Parameter | Description |

| Assay Principle | Bioluminescence Resonance Energy Transfer (BRET) to measure compound-target engagement. |

| Readout | BRET Ratio |

| Key Components | NanoLuc®-tagged kinase, fluorescent tracer, live cells. |

| Output | Cellular IC₅₀, indicating the concentration for 50% target occupancy in cells. |

Kinome Profiling: Assessing Inhibitor Selectivity

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities. Kinome profiling services, such as KINOMEscan™, provide a comprehensive assessment of a compound's binding affinity against a large panel of kinases.[15][16]

The KINOMEscan™ platform utilizes a competition binding assay. The compound of interest is tested for its ability to displace a ligand from the active site of a large number of kinases. The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. This data can be visualized as a "kinome tree" to provide a clear representation of the inhibitor's selectivity.

Caption: Comprehensive workflow for kinase inhibitor characterization.

Signaling Pathway Analysis: Elucidating the Mechanism of Action

To understand the functional consequences of kinase inhibition, it is essential to investigate the impact on downstream signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways are two of the most critical signaling cascades that are often dysregulated in cancer and are common targets for kinase inhibitors.[17][18] Western blotting is a widely used technique to assess changes in the phosphorylation status of key proteins within these pathways.[19][20]

Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Treatment and Lysis:

-

Culture cancer cells known to have activated MAPK or PI3K/Akt pathways.

-

Treat the cells with various concentrations of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[21]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK/ERK, p-Akt/Akt).

-

-

Detection and Analysis:

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detect the signal using an appropriate method (chemiluminescence or fluorescence).

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of pathway inhibition.

-

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Conclusion

The pyrazolyl-pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical compound, 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine, serves as an excellent model to illustrate the comprehensive and rigorous process required to characterize a potential drug candidate. By systematically evaluating its synthesis, biochemical potency, cellular target engagement, kinome-wide selectivity, and impact on key signaling pathways, researchers can build a robust data package to support its advancement in the drug discovery pipeline. The integration of modern, high-throughput techniques such as ADP-Glo™ and NanoBRET™ assays with traditional methods like western blotting provides a powerful and efficient strategy for identifying and validating the next generation of targeted therapies.

References

-

Dhillon, A. S., et al. (2007). MAP Kinase Pathways. Oncogene, 26(22), 3279–3290. [Link]

-

Mondal, S., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Shaaban, M. R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Brehmer, D., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

-

Halcrow, M. A. (2018). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes. ResearchGate. [Link]

-

Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

-

Humphries, L. A., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9265–9273. [Link]

-

Lee, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4586. [Link]

-

Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Creative Diagnostics. [Link]

-

EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 9(2), 139-148. [Link]

-

Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Guchhait, S. K., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(7), 8076–8084. [Link]

-

Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

- Google Patents. (n.d.). US3461123A - 1h-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation.

-

Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

Al-Azawi, S. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

- Nolan, S. P., & Cazin, C. S. (Eds.). (2017).

-

Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

-

Kinexus Bioinformatics Corporation. (n.d.). Kinex™ Protein Kinase Microarray Services. Kinexus Bioinformatics Corporation. [Link]

-

Taylor & Francis. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis. [Link]

-

Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101. [Link]

-

Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Kumar, A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Serbian Chemical Society, 76(11), 1545-1563. [Link]

-

Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

-

Pamgene. (n.d.). Gain 'Kinome' insights with the PamStation®. Pamgene. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. promega.com [promega.com]

- 14. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]

- 15. KinexTM Protein Kinase Microarray Services [kinexus.ca]

- 16. ambitbio.com [ambitbio.com]

- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. CST | Cell Signaling Technology [cellsignal.com]

The Pyrazolyl-Pyrazine Scaffold: Synthetic Architectures and Therapeutic Utility

The following technical guide details the history, synthetic evolution, and therapeutic application of Pyrazolyl-Pyrazine Scaffolds , with a specific focus on their role as privileged structures in kinase inhibition and covalent drug discovery.

Executive Summary: The "Privileged" Nitrogen Linkage

In the landscape of modern medicinal chemistry, the pyrazolyl-pyrazine scaffold—specifically the 2-(1H-pyrazol-1-yl)pyrazine bi-heteroaryl system—represents a masterclass in bioisosteric design. Unlike their fused cousins (e.g., pyrazolo[1,5-a]pyrazines), linked pyrazolyl-pyrazines offer a unique rotational degree of freedom that allows for "induced fit" binding in dynamic protein pockets, particularly within the ATP-binding sites of kinases and the allosteric crevices of mutant tumor suppressors like p53.

This guide dissects the transition of this scaffold from a mere synthetic curiosity to a cornerstone of targeted oncology, highlighting the SNAr-driven assembly that makes it highly scalable for industrial drug discovery.

Structural Rationale & Pharmacophore Modeling

The pyrazolyl-pyrazine scaffold is not randomly selected; it is engineered for specific molecular interactions.

The "Hinge-Binder" Motif

In kinase drug discovery, the connection between the pyrazole and pyrazine rings creates a bidentate hydrogen-bonding motif essential for interacting with the hinge region of kinases (e.g., JAK, Aurora, ALK5).

-

Pyrazine N1/N4: Acts as a hydrogen bond acceptor.

-

Pyrazole NH (or N2): Can act as a donor or acceptor depending on tautomeric state and substitution.

-

Vectorial Projection: The 3- and 5-positions of the pyrazole ring project substituents into the solvent-exposed front pocket or the hydrophobic back pocket (gatekeeper region), allowing for high selectivity tuning.

Metabolic Stability

The pyrazine ring, being electron-deficient, is less susceptible to oxidative metabolism (e.g., by CYPs) compared to phenyl or pyridine analogues. This lowers the intrinsic clearance (

Synthetic Architectures: From Condensation to C-H Activation

The synthesis of pyrazolyl-pyrazines has evolved from harsh condensation reactions to precise, metal-free couplings.

Protocol A: The Industrial Standard (SNAr Displacement)

The most robust method for generating 2-(pyrazol-1-yl)pyrazines is the Nucleophilic Aromatic Substitution (

Mechanism:

The electron-deficient nature of the pyrazine ring (further activated if electron-withdrawing groups like

Step-by-Step Protocol:

-

Reagents: 2-Chloropyrazine (1.0 eq), substituted Pyrazole (1.1 eq),

or -

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

-

Conditions: Heat to

for 4–12 hours. -

Workup: Quench with water. The product usually precipitates as a solid (high purity). Filtration eliminates the need for chromatography in early scale-up.

Protocol B: The "Construction" Approach (Condensation)

For scaffolds requiring highly specific substitution patterns on the pyrazine ring that are not commercially available as halides, the pyrazine ring is built onto the pyrazole.

Workflow:

-

Precursor: Start with a pyrazolyl-amidine.

-

Cyclization: Condense with a 1,2-dicarbonyl compound (e.g., glyoxal derivatives).

-

Result: Formation of the pyrazine ring in situ.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these two primary routes.

Figure 1: Convergent synthetic strategies for accessing the pyrazolyl-pyrazine core. Route A (SNAr) is preferred for library generation; Route B is used for scaffold diversification.

Medicinal Chemistry & SAR: Case Studies

The versatility of this scaffold is best understood through its application in specific therapeutic areas.

Case Study 1: p53-Y220C Rescue (Covalent Modification)

A recent breakthrough involves using the pyrazolyl-pyrazine scaffold to target the Y220C mutant of p53 . This mutation creates a surface crevice that destabilizes the protein.[1]

-

Mechanism: Pyrazine derivatives (e.g., SN006/SN007) bind to this crevice. The pyrazine core positions a reactive group (often a leaving group like Cl or F) to undergo a second

reaction with the mutant Cysteine-220 residue inside the protein. -

Significance: This converts a transient binder into a permanent protein stabilizer, rescuing p53 tumor suppressor function.

-

Key SAR Finding: Electron-withdrawing groups (EWG) on the pyrazine are critical to tune the reactivity of the leaving group—too reactive, and it binds non-specifically (toxicity); too stable, and it fails to engage Cys220.

Case Study 2: ALK5 Inhibition (Fibrosis)

Pfizer explored 2-(pyrazol-1-yl)pyridines and pyrazines for ALK5 (TGF

-

Scaffold Role: The pyrazole nitrogen acts as the hinge binder.

-

Optimization: Substitution at the pyrazole 3-position (e.g., with bulky aryl groups) fills the ATP-binding pocket's hydrophobic regions, dramatically improving potency (

).

Comparative SAR Data

The table below summarizes how structural modifications shift the biological profile.

| Zone | Modification | Effect on Activity/Property |

| Pyrazine C-3 | Introduction of | Increases solubility; often reduces potency if steric clash with hinge occurs. |

| Pyrazine C-5/6 | Electron-Withdrawing Groups ( | Increases metabolic stability; activates C-2 for covalent cysteine targeting (p53). |

| Pyrazole N-1 | Linkage to Pyrazine | Essential for bi-heteroaryl geometry. |

| Pyrazole C-3 | Bulky Aryl / Heteroaryl | Critical determinant of selectivity. Targets the "Gatekeeper" residue in kinases. |

| Pyrazole C-4 | Small Alkyl / Halogen | Fine-tunes electronics; often used to fill small hydrophobic pockets. |

Advanced Experimental Protocol: Covalent Probe Synthesis

For researchers aiming to replicate the synthesis of a covalent pyrazolyl-pyrazine probe (similar to the p53 stabilizers), follow this validated workflow.

Objective: Synthesis of 2-((3-chlorophenyl)amino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-3-carbonitrile.

-

Step 1: SNAr Coupling (Scaffold Formation)

-

Charge a reaction vessel with 3,5-dichloro-2-cyanopyrazine (1.0 eq).

-

Add 3,5-dimethylpyrazole (1.0 eq) and DIPEA (1.2 eq) in THF at

. -

Note: The presence of the nitrile group makes the pyrazine highly reactive. The reaction may proceed at room temperature.[2][3][4]

-

Monitor by TLC/LCMS for the mono-substituted product.

-

-

Step 2: Second Displacement (Functionalization)

-

To the crude mixture (or isolated intermediate), add 3-chloroaniline (1.2 eq).

-

Heat to

. -

The second chlorine is displaced by the amine.

-

-

Step 3: Isolation

-

Precipitate in water/ethanol (9:1).

-

Recrystallize from ethanol.

-

Validation Check:

-

1H NMR: Look for the disappearance of the pyrazine proton signals (if fully substituted) or the shift of the pyrazole methyls.

-

LCMS: Confirm M+1 peak.

Future Perspectives

The pyrazolyl-pyrazine scaffold is moving beyond simple competitive inhibition.

-

PROTACs: The scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, where the pyrazine allows for easy attachment of the linker chain.

-

Covalent Kinase Inhibitors: Leveraging the intrinsic electrophilicity of the pyrazine ring to target non-catalytic cysteines (similar to the p53 strategy) is a growing frontier in overcoming drug resistance.

References

-

Pfizer Global R&D. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters.

-

University of Tübingen. (2025).[1] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Drug Design, Development and Therapy.

-

Institute of Cancer Research. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron.

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.

-

Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters.

Sources

- 1. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis Protocol for 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

Abstract & Scope

This application note details a robust, high-fidelity protocol for the synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine , a critical heteroaryl scaffold often utilized in kinase inhibitor discovery (e.g., CSNK2A, ERK inhibitors).

The synthesis is designed to overcome common challenges associated with pyrazine functionalization, specifically regiocontrol during nucleophilic substitution and catalyst poisoning by free-base pyrazoles during cross-coupling. This guide employs a Protection-Deprotection Strategy using a Boc-protected pyrazole boronate to ensure high yields and reproducible results.

Retrosynthetic Analysis & Strategy

The most logical disconnection for this molecule is at the C–C bond between the pyrazine and pyrazole rings. The electron-deficient nature of the pyrazine ring suggests that a nucleophilic aromatic substitution (

Strategic Pathway:

-

Regioselective

: Conversion of commercially available 2,6-dichloropyrazine to 2-chloro-6-methoxypyrazine. -

Suzuki-Miyaura Coupling: Cross-coupling with 1-Boc-pyrazole-4-boronic acid pinacol ester. The Boc group prevents coordination of the pyrazole nitrogen to the Palladium catalyst.

-

Deprotection: Removal of the Boc group to yield the final free-base heteroaryl product.

Reaction Scheme Diagram

Caption: Three-step synthetic pathway utilizing a Boc-protection strategy to ensure efficient cross-coupling.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyrazine

Rationale: 2,6-Dichloropyrazine is symmetric. Introduction of the first methoxy group is highly favored over bis-substitution if stoichiometry is controlled.

Materials:

-

2,6-Dichloropyrazine (1.0 equiv)[1]

-

Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.05 equiv)

-

Methanol (anhydrous)[2]

-

Dichloromethane (DCM) for extraction

Protocol:

-

Setup: Charge a round-bottom flask with 2,6-dichloropyrazine (e.g., 5.0 g, 33.6 mmol) and anhydrous Methanol (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add the NaOMe solution (1.05 equiv) over 20 minutes. Critical: Slow addition prevents local high concentrations that could lead to the bis-methoxy byproduct.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove most Methanol. Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate. -

Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel chromatography (0–10% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Data: White to off-white solid.

-

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: Using 1-Boc-pyrazole-4-boronic acid pinacol ester is essential. Unprotected pyrazoles possess an acidic NH proton that can poison Pd catalysts and require excess base, often stalling the reaction.

Materials:

-

2-Chloro-6-methoxypyrazine (1.0 equiv) (from Step 1)

-

1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv) [CAS: 552846-17-0]

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Protocol:

-

Degassing: In a reaction vial or flask, combine the chloropyrazine, boronate ester, and base. Add the solvent mixture (Dioxane/Water).[3][4] Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen. Oxygen is the primary cause of Suzuki coupling failure.

-

Catalyst Addition: Add the Pd catalyst. Briefly sparge again (1–2 min).

-

Reaction: Seal the vessel and heat to 90 °C for 4–12 hours.

-

Note: If using microwave irradiation, heat to 100 °C for 45–60 minutes.

-

-

Monitoring: Check LCMS for the consumption of the chloride. You may observe two peaks: the Boc-protected product and the deprotected product (Boc is thermally labile).

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

-

Partition: Wash the filtrate with brine. Dry organics over

and concentrate. -

Purification: Purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes). Isolate the Boc-protected intermediate.[3][5]

-

Note: If significant thermal deprotection occurred, you may choose to proceed directly to Step 3 without rigorous purification, provided the catalyst is removed.

-

Step 3: Deprotection and Isolation

Rationale: While some Boc groups fall off during the Suzuki step, a dedicated acid treatment ensures complete conversion to the uniform free base.

Materials:

-

Boc-intermediate (from Step 2)[3]

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve the intermediate in DCM (approx. 5–10 mL per gram).

-

Acidolysis: Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.[3][6]

-

Quench: Carefully neutralize the reaction by pouring into saturated aqueous

or using -

Extraction: Extract with DCM or EtOAc (repeatedly, as the product is polar).

-

Alternative: If the product precipitates upon neutralization, filter the solid and wash with water.[3]